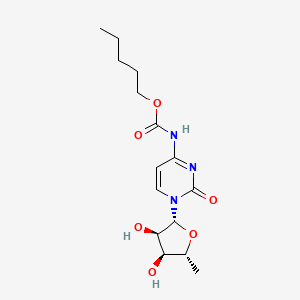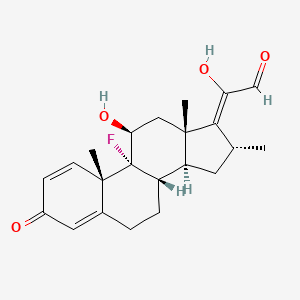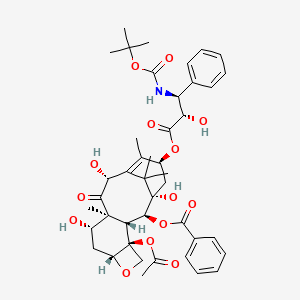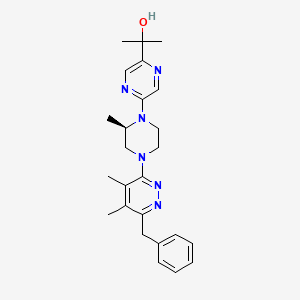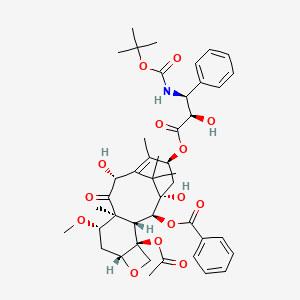
Betamethasone Enol Aldehyde Z Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamethasone Enol Aldehyde Z Isomer, also known as Betamethasone- (Z)-enolaldehyde, is a key degradation and metabolic intermediate from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . It is derived from Betamethasone Dipropionate, which is a glucocorticoid . It is used as an anti-inflammatory and antibacterial ointment for dermatosis .
Synthesis Analysis
The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement .Molecular Structure Analysis
The chemical name for Betamethasone Enol Aldehyde Z Isomer is (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17 (20)-trien-21-al . The molecular formula is C22H27FO4 and the molecular weight is 374.45 g/mol .Chemical Reactions Analysis
Enol aldehydes are one type of key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . The formation of enol aldehydes from these corticosteroids is via acid-catalyzed beta-elimination .Physical And Chemical Properties Analysis
The melting point of Betamethasone Enol Aldehyde Z Isomer is >176°C (dec.) and the boiling point is predicted to be 566.3±50.0 °C . The density is predicted to be 1.28±0.1 g/cm3 . It is slightly soluble in Chloroform (when heated and sonicated) and DMSO . It is stored under inert atmosphere at -20°C .Aplicaciones Científicas De Investigación
Comparative Studies
Betamethasone Enol Aldehyde Z Isomer has been used in comparative studies of enol aldehyde formation from several structurally similar corticosteroids under both acidic and alkaline conditions . These studies help understand the formation and behavior of enol aldehydes under different conditions.
Degradation and Metabolic Intermediates
Enol aldehydes, including Betamethasone Enol Aldehyde Z Isomer, are key degradation and metabolic intermediates from a group of corticosteroids containing the 1,3-dihydroxyacetone side chain on their D-rings . This makes them crucial in studying the degradation pathways of these corticosteroids.
Mattox Rearrangement Studies
The formation of enol aldehydes from corticosteroids is via acid-catalyzed beta-elimination of water from the side chain, a process known as Mattox rearrangement . Betamethasone Enol Aldehyde Z Isomer plays a significant role in studying this rearrangement process.
Solvent Effect Studies
Research has been conducted to study the solvent effect under acidic conditions between an aprotic and a protic solvent . Betamethasone Enol Aldehyde Z Isomer has been used in these studies to understand how different solvents can affect its formation.
Steroid Side Chain Construction
Betamethasone Enol Aldehyde Z Isomer has been used in the stereoselective construction of 22-oxygenated steroid side chains . This helps in the development of new synthetic methods for steroids.
Forced Degradation Studies
Forced degradation studies have been conducted on Betamethasone Enol Aldehyde Z Isomer . These studies provide valuable information about the stability of the compound and its potential degradation products.
Propiedades
IUPAC Name |
(2Z)-2-[(9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15?,16?,18-,20-,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMPHSFTLTHRI-HPHSSAEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone Enol Aldehyde Z Isomer | |
CAS RN |
52647-06-0 |
Source


|
| Record name | Betamethazone enol aldehyde Z-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052647060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

